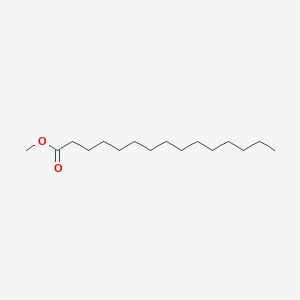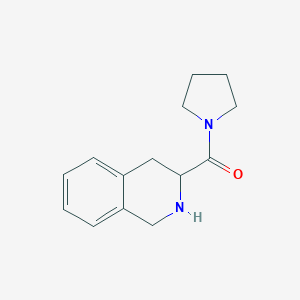
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a double bond in the Z configuration, which means the higher priority substituents on each end of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester can be synthesized through the esterification of 8-methylnon-6-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl (Z)-8-methylnon-6-enoate may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products:
Hydrolysis: 8-methylnon-6-enoic acid and ethanol.
Reduction: 8-methylnon-6-en-1-ol.
Oxidation: 8-methylnon-6-enoic acid.
Scientific Research Applications
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl (Z)-8-methylnon-6-enoate exerts its effects primarily involves its hydrolysis to 8-methylnon-6-enoic acid and ethanol. Esterases catalyze this reaction, breaking the ester bond and releasing the acid and alcohol. The molecular targets and pathways involved include the active sites of esterase enzymes, which facilitate the hydrolysis reaction .
Comparison with Similar Compounds
Ethyl (E)-8-methylnon-6-enoate: The E isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Methyl (Z)-8-methylnon-6-enoate: A similar ester where the ethyl group is replaced by a methyl group.
Ethyl (Z)-9-methylnon-6-enoate: A similar compound with a methyl group at the 9th position instead of the 8th.
Uniqueness: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological molecules. The Z configuration can result in different physical and chemical properties compared to its E isomer .
Properties
CAS No. |
1025371-44-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
ethyl (Z)-8-methylnon-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI Key |
IXHFFNCBURGATB-CLFYSBASSA-N |
SMILES |
CCOC(=O)CCCCC=CC(C)C |
Isomeric SMILES |
CCOC(=O)CCCC/C=C\C(C)C |
Canonical SMILES |
CCOC(=O)CCCCC=CC(C)C |
Synonyms |
(Z)-8-Methyl-6-Nonenoic Acid Ethyl Ester; (Z)-8-Methyl-6-nonenoic Acid Ethyl Ester; 8-Methyl-cis-6-nonenoic Acid Ethyl Ester; cis-8-Methyl-6-nonenoic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)


![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)









